Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
Scientific Research Applications
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and evaluated for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlighted the low cytotoxicity and significant anti-mycobacterial potential of these compounds, suggesting their value in therapeutic applications against tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Structural Exploration and Biological Evaluation
Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted. These studies not only characterize these compounds at the molecular level but also evaluate their antiproliferative activity, contributing to the understanding of their potential in medical applications (Benaka Prasad et al., 2018).
Crystal Structure and DFT Calculations
Further research into the crystal structure, Hirshfeld surface analysis, and DFT calculations of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been reported. These studies provide insight into the molecular interactions and stability of these compounds, which is critical for drug design and development processes (Kumara et al., 2017).
Antiestrogenic Properties
Another area of research is the development of nonsteroidal antiestrogens, such as 3-aroyl-2-arylbenzo[b]thiophene derivatives, for their potential in treating conditions sensitive to estrogen levels. These compounds were evaluated for their ability to inhibit the growth-stimulating action of estradiol, showing promising results as estrogen antagonists (Jones et al., 1984).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone . .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)16-10-12-22(13-11-16)20(23)19-21-17-4-2-3-5-18(17)27-19/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADBCWDYWRUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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